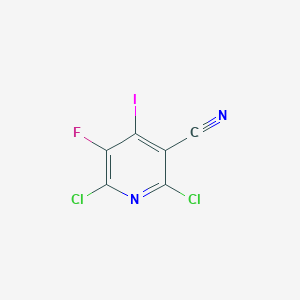
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a chemical compound that is often encountered as an impurity in the production of Dacomitinib, a tyrosine kinase inhibitor used in cancer treatment. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the nitration of quinazolin-4-amine derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to minimize impurities. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity levels.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions are common, where different functional groups are introduced or replaced on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various reagents such as halides and alkylating agents are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary product is typically an amino derivative.
Substitution: Substituted quinazolines with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, the compound has been studied for its potential effects on cellular processes. It can be used to probe enzyme activities and study the effects of kinase inhibition.
Medicine: Medically, the compound is significant as an impurity in Dacomitinib, which is used in cancer therapy. Understanding its properties helps in improving the purity and efficacy of the drug.
Industry: In the pharmaceutical industry, the compound is important for quality control and ensuring the safety and effectiveness of drug products.
作用机制
The mechanism of action of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.
Molecular Targets and Pathways:
Tyrosine Kinases: The primary molecular target is the epidermal growth factor receptor (EGFR) tyrosine kinase.
Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.
相似化合物的比较
Quinazoline Derivatives: Other quinazoline derivatives used in cancer therapy, such as Gefitinib and Erlotinib.
Tyrosine Kinase Inhibitors: Other inhibitors targeting EGFR, such as Lapatinib and Afatinib.
Uniqueness: N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which affects its binding affinity and selectivity towards tyrosine kinases.
This detailed overview provides a comprehensive understanding of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, its preparation, reactions, applications, and mechanism of action. It also highlights its significance in scientific research and industry, particularly in the context of pharmaceuticals.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCNLXANXBHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(butan-2-yl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037344.png)
![1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037347.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037352.png)





amino}propanoic acid](/img/structure/B8037430.png)
